molecular formula C5H5ClN2O B1455532 (4-Chloropyrimidin-2-yl)methanol CAS No. 1093880-89-7

(4-Chloropyrimidin-2-yl)methanol

Cat. No.: B1455532
CAS No.: 1093880-89-7
M. Wt: 144.56 g/mol
InChI Key: CRABMBGSETWPJO-UHFFFAOYSA-N
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Description

(4-Chloropyrimidin-2-yl)methanol is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(4-Chloropyrimidin-2-yl)methanol is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position. This specific configuration influences its chemical reactivity and biological interactions, making it a valuable subject for research.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating metabolic pathways. This interaction is crucial for its role in various biochemical processes.
  • Nucleic Acid Modulation : There is evidence suggesting that this compound may affect DNA and RNA synthesis, thereby influencing gene expression and cellular function.
  • Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways that regulate physiological responses .

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness similar to other pyrimidine derivatives. For example, studies have demonstrated its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Herbicidal Activity

The compound has also been studied for its herbicidal properties. It shows moderate effectiveness in protecting crops from herbicide injury, making it a candidate for agricultural applications. Its ability to modulate plant stress responses enhances its utility in crop protection strategies .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against several bacterial isolates using disc diffusion methods. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
  • Pharmacokinetic Studies :
    • In vivo studies involving pharmacokinetics revealed that this compound has variable bioavailability depending on the formulation. For instance, when administered at different dosages in animal models, the compound displayed a half-life that could influence its therapeutic efficacy .
  • Structure–Activity Relationship (SAR) :
    • Research into the SAR of related compounds has shown that modifications in the pyrimidine structure significantly affect biological activity. For example, variations in halogen substitutions or functional groups can enhance or diminish antimicrobial potency and herbicidal effectiveness .

Data Summary Table

PropertyDescription
Chemical Structure Pyrimidine ring with chlorine at position 4 and hydroxymethyl at position 2
Antimicrobial Activity Moderate efficacy against Gram-positive bacteria; effective in disc diffusion assays
Herbicidal Activity Moderate effectiveness in protecting crops from herbicide injury
Pharmacokinetics Variable bioavailability; half-life affected by formulation
Mechanisms of Action Enzyme inhibition, nucleic acid modulation, receptor interaction

Properties

IUPAC Name

(4-chloropyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRABMBGSETWPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717239
Record name (4-Chloropyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093880-89-7
Record name (4-Chloropyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloropyrimidin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Chloropyrimidine-2-carbaldehyde (4.53 g, 31.8 mmol) was taken up in MeOH (65 mL) and cooled to 0° C. NaBH4 (1.262 g, 33.4 mmol) was added and the mixture stirred at 0° C. for 90 minutes. Water was added and the reaction mixture was extracted with CHCl3 (3×).
Quantity
4.53 g
Type
reactant
Reaction Step One
Name
Quantity
1.262 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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